2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine spectroscopic data (NMR, IR, MS)
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and materials science, pyrimidine derivatives are foundational scaffolds, integral to the development of novel therapeutic agents and functional materials.[1][2] Their biological significance, stemming from their role as a core component of nucleobases, makes them a focal point for medicinal chemists.[2] The compound 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine represents a key intermediate, a versatile building block whose precise structural integrity is paramount for the success of subsequent synthetic steps and the biological activity of the final product.
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality behind the spectral features and the logic informing the experimental design. A multi-technique approach is not just best practice; it is a self-validating system that ensures the unambiguous structural confirmation required for regulatory approval and scientific rigor.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.[3] For 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of the pyrimidine and methoxyphenyl moieties.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.
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¹H NMR Acquisition:
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Spectrometer: Utilize a spectrometer with a frequency of 300-600 MHz.[3]
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[3]
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Acquisition Parameters: Set a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and collect 16-32 scans to ensure a good signal-to-noise ratio.[3]
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¹³C NMR Acquisition:
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Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance signal sensitivity.[3]
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Acquisition Parameters: Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more).[3] A spectral width of 0 to 200 ppm is standard.
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¹H NMR Data Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal its identity.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Singlet, broad | 1H | N-H | The amine proton is deshielded by the aromatic systems. Its signal is often broad due to quadrupole broadening and chemical exchange. |
| ~8.1 - 8.3 | Doublet | 1H | H-6 (Pyrimidine) | This proton is adjacent to a nitrogen and another proton (H-5), leading to a downfield shift and a doublet splitting. |
| ~7.5 - 7.7 | Doublet | 2H | H-2', H-6' (Aryl) | These protons are ortho to the electron-donating amine group, appearing as a doublet in a typical AA'BB' system.[4] |
| ~6.8 - 7.0 | Doublet | 2H | H-3', H-5' (Aryl) | These protons are ortho to the electron-donating methoxy group, appearing upfield as a doublet in the AA'BB' system.[4] |
| ~6.4 - 6.6 | Doublet | 1H | H-5 (Pyrimidine) | This proton is coupled to H-6, resulting in a doublet. It is typically the most upfield of the pyrimidine ring protons. |
| ~3.8 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet.[4] |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum maps the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of its neighbors.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 - 164 | C-4 (Pyrimidine) | This carbon is bonded to two electronegative nitrogen atoms (one directly, one via the amine), resulting in a significant downfield shift. |
| ~160 - 162 | C-2 (Pyrimidine) | Bonded to a nitrogen and the highly electronegative chlorine atom, this carbon is strongly deshielded. |
| ~158 - 160 | C-6 (Pyrimidine) | This carbon is adjacent to a ring nitrogen and is deshielded, appearing downfield. |
| ~155 - 157 | C-4' (Aryl) | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |
| ~130 - 132 | C-1' (Aryl) | The quaternary carbon attached to the amine nitrogen. |
| ~121 - 123 | C-2', C-6' (Aryl) | These carbons are ortho to the amine substituent. |
| ~114 - 116 | C-3', C-5' (Aryl) | These carbons are ortho to the electron-donating methoxy group and are consequently more shielded (upfield).[4] |
| ~105 - 107 | C-5 (Pyrimidine) | This is typically the most shielded carbon in the pyrimidine ring. |
| ~55 - 56 | -OCH₃ | The methoxy carbon is characteristic and appears in this upfield region.[4] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For our compound, IR confirms the presence of the amine, aromatic rings, and ether linkage.
Experimental Protocol: FTIR Spectroscopy
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Technique: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.
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Acquisition:
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Obtain a background spectrum of the clean ATR crystal.
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Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
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Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
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IR Data Interpretation
Table 3: Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |
| ~3300 - 3400 | Medium | N-H Stretch | This sharp to medium peak is characteristic of a secondary amine N-H bond.[5][6] Its position can be affected by hydrogen bonding. |
| ~3050 - 3150 | Medium | Aromatic C-H Stretch | These absorptions appear just above 3000 cm⁻¹ and are characteristic of C-H bonds on sp² hybridized carbons.[5] |
| ~2850 - 2960 | Medium | Aliphatic C-H Stretch | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group (-OCH₃).[5] |
| ~1610 - 1640 | Strong | C=N and C=C Ring Stretching | This strong absorption arises from the coupled stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzene rings.[1] |
| ~1580 - 1600 | Medium | N-H Bending | The deformation vibration of the secondary amine N-H bond typically appears in this region.[6] |
| ~1240 - 1260 | Strong | Asymmetric C-O-C Stretch | This is a highly characteristic and strong band for aryl alkyl ethers, confirming the presence of the methoxy group. |
| ~1020 - 1040 | Medium | Symmetric C-O-C Stretch | The corresponding symmetric stretch of the ether linkage. |
| ~830 | Strong | Aromatic C-H Out-of-Plane Bending | A strong peak in this region is highly indicative of 1,4-disubstitution (para) on the benzene ring. |
| ~700 - 800 | Medium | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this fingerprint region. |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides crucial structural information through analysis of its fragmentation patterns.[2]
Experimental Protocol: Mass Spectrometry
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Ionization Method: Electron Ionization (EI) is a common choice for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular ion.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which is used to confirm the elemental composition.
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Parameters (for EI):
MS Data Interpretation
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Molecular Formula: C₁₁H₁₀ClN₃O
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Molecular Weight: 235.67 g/mol
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Exact Mass: 235.0512 Da
Molecular Ion (M⁺) Peak: The most critical piece of information is the molecular ion peak. For this compound, it will appear as a cluster due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). Therefore, we expect to see two peaks:
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[M]⁺ at m/z 235.05 (corresponding to the ³⁵Cl isotope)
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[M+2]⁺ at m/z 237.05 (corresponding to the ³⁷Cl isotope) The key diagnostic feature is that the intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1 .
Key Fragmentation Pathways: The fragmentation pattern is a molecular fingerprint. Under EI conditions, the initial molecular ion is a high-energy radical cation that undergoes a series of cleavages to form more stable fragments.
Caption: Plausible EI Mass Spectrometry Fragmentation Pathway.
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Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy groups, leading to a fragment at m/z 220/222.
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Loss of a Chlorine Radical (-•Cl): Cleavage of the C-Cl bond results in a significant peak at m/z 200. The loss of the 3:1 isotopic pattern for this fragment confirms the departure of the chlorine atom.
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Cleavage of the Amine Linkage: Scission of the C4-N bond can lead to fragments corresponding to the pyrimidine portion (m/z 142/144) and the methoxyphenyl portion. The methoxyphenyl cation radical itself is not typically observed, but a stable tropylium-like ion, [C₇H₇O]⁺ at m/z 107, formed after rearrangement, is a very common and often prominent fragment for methoxy-substituted benzyl systems.
Conclusion
The structural elucidation of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FTIR spectroscopy validates the presence of key functional groups, including the secondary amine, ether linkage, and aromatic systems. Finally, high-resolution mass spectrometry provides definitive confirmation of the molecular formula via an accurate mass measurement and the characteristic 3:1 isotopic pattern of the molecular ion, while its fragmentation pattern offers corroborating structural evidence. This comprehensive spectroscopic dossier provides an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.
References
- FTIR Spectroscopic Analysis of Pyrimidine Deriv
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. [Link]
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The infrared spectra of secondary amines and their salts - ResearchGate. [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
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